4,6-Dichloro-5-nitronicotinonitrile
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Overview
Description
4,6-Dichloro-5-nitronicotinonitrile is a chemical compound with the molecular formula C6HCl2N3O2 and a molecular weight of 217.99704 g/mol It is characterized by the presence of two chlorine atoms, a nitro group, and a nitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-5-nitronicotinonitrile typically involves the chlorination and nitration of nicotinonitrile derivatives. One common method includes the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 4 and 6 positions of the pyridine ring. The nitration step can be achieved using nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-5-nitronicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., hydrogen gas, sodium borohydride), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), solvents (e.g., water, acetic acid).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 4,6-dichloro-5-aminonicotinonitrile.
Oxidation: Formation of various oxidation states of the nitro group.
Scientific Research Applications
4,6-Dichloro-5-nitronicotinonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-nitronicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes or the disruption of cellular processes, resulting in antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-5-aminonicotinonitrile: Similar structure but with an amino group instead of a nitro group.
4,6-Dichloro-5-nitropyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4,6-Dichloro-5-nitrobenzene: Similar structure but with a benzene ring instead of a pyridine ring
Uniqueness
4,6-Dichloro-5-nitronicotinonitrile is unique due to its specific combination of functional groups (chlorine, nitro, and nitrile) attached to a pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
89247-08-5 |
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Molecular Formula |
C6HCl2N3O2 |
Molecular Weight |
217.99 g/mol |
IUPAC Name |
4,6-dichloro-5-nitropyridine-3-carbonitrile |
InChI |
InChI=1S/C6HCl2N3O2/c7-4-3(1-9)2-10-6(8)5(4)11(12)13/h2H |
InChI Key |
OCJPGECKCVYJOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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